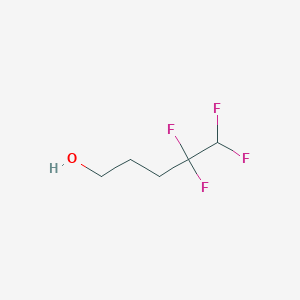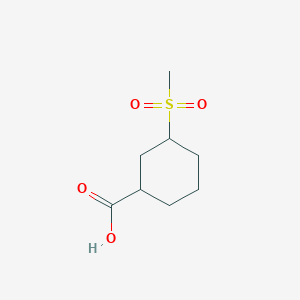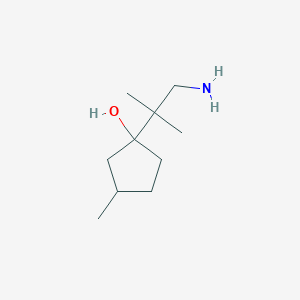
3,4-Diethyl-2,5-dimethylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Diethyl-2,5-dimethylquinoline is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities, making them valuable in drug research and development . The compound’s structure consists of a quinoline ring substituted with ethyl and methyl groups at specific positions, which can influence its chemical reactivity and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 3,4-Diethyl-2,5-dimethylquinoline, can be achieved through various methods. One common approach is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another method is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent such as nitrobenzene or sulfuric acid . These reactions typically require elevated temperatures and specific reaction conditions to yield the desired quinoline derivatives.
Industrial Production Methods
Industrial production of quinoline derivatives often involves optimizing these synthetic routes for large-scale manufacturing. This includes using continuous flow reactors, greener solvents, and catalysts to enhance yield and reduce environmental impact . Microwave-assisted synthesis and solvent-free reactions are also employed to improve efficiency and sustainability .
化学反应分析
Types of Reactions
3,4-Diethyl-2,5-dimethylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions . Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinolines, each with unique chemical and biological properties .
科学研究应用
3,4-Diethyl-2,5-dimethylquinoline has several scientific research applications:
作用机制
The mechanism of action of 3,4-Diethyl-2,5-dimethylquinoline and its derivatives involves interactions with various molecular targets and pathways. These compounds can inhibit enzymes, bind to DNA, and interfere with cellular processes, leading to their biological effects . For example, quinoline derivatives can inhibit topoisomerases, enzymes involved in DNA replication, making them effective anticancer agents .
相似化合物的比较
Similar Compounds
Similar compounds to 3,4-Diethyl-2,5-dimethylquinoline include other quinoline derivatives such as:
- 2-Methylquinoline
- 4-Hydroxyquinoline
- 8-Hydroxyquinoline
- Quinoline N-oxides
Uniqueness
What sets this compound apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of ethyl and methyl groups at the 3, 4, 2, and 5 positions, respectively, can enhance its lipophilicity and ability to interact with biological targets .
属性
分子式 |
C15H19N |
|---|---|
分子量 |
213.32 g/mol |
IUPAC 名称 |
3,4-diethyl-2,5-dimethylquinoline |
InChI |
InChI=1S/C15H19N/c1-5-12-11(4)16-14-9-7-8-10(3)15(14)13(12)6-2/h7-9H,5-6H2,1-4H3 |
InChI 键 |
MAZKICYNBQMALI-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C2=C(C=CC=C2N=C1C)C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



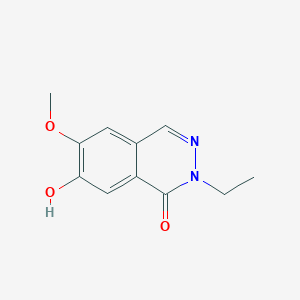


![1-[(5-Ethylthiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13188797.png)
![(1S,8S)-9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene hydrochloride](/img/structure/B13188807.png)
![2-[(1H-1,2,3-Triazol-1-yl)methyl]morpholine](/img/structure/B13188814.png)

![tert-Butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B13188838.png)
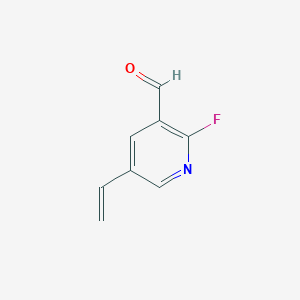
![Methyl 3-{[bis(propan-2-yl)carbamoyl]sulfanyl}thiophene-2-carboxylate](/img/structure/B13188850.png)
